6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Catalog No.
S1538176
CAS No.
1701-22-0
M.F
C10H5BrF3NO
M. Wt
292.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

CAS Number

1701-22-0

Product Name

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-quinolin-4-one

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)

InChI Key

HIBGBUAHZUWVNW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)(F)F

Synthesis and Characterization:

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a heterocyclic compound with potential applications in scientific research. Several studies have reported methods for its synthesis, typically involving the reaction of various starting materials like 2-aminobenzonitriles or 2-aminobenzoic acids with appropriate bromo and trifluoromethyl precursors. These studies also detail characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound [, , ].

Biological Activity:

Research suggests that 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline may possess various biological activities, making it a subject of investigation in different fields. Studies have explored its potential as an:

  • Antimicrobial agent: Some studies have reported the compound exhibiting antibacterial and antifungal activity against various microorganisms [, ].
  • Anticancer agent: In vitro studies have shown the compound to possess potential antitumor activity against certain cancer cell lines. However, further research is needed to understand its mechanism of action and potential in vivo efficacy.
  • Kinase inhibitor: A study suggests that the compound might inhibit specific enzymes known as kinases, which are involved in various cellular processes. This potential kinase inhibitory activity warrants further investigation for its role in different biological contexts.

Molecular Structure Analysis

The key feature of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is its core structure, the quinoline ring system. This ring system consists of two fused six-membered rings, one containing nitrogen and the other containing all carbons. The molecule has several notable substituents:

  • A bromine atom (Br) at the 6th position of the ring.
  • A hydroxyl group (OH) at the 4th position.
  • A trifluoromethyl group (CF3) at the 2nd position.

The presence of these substituents can influence the molecule's chemical properties and reactivity [].


Chemical Reactions Analysis

  • Substitution reactions: The bromine atom, being a relatively good leaving group, might be susceptible to nucleophilic substitution reactions.
  • Acid-base reactions: The hydroxyl group can act as a weak acid, potentially participating in proton transfer reactions.

Due to the lack of specific research on this compound, providing balanced chemical equations for its reactions is not possible.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Melting point and boiling point: Expected to be relatively high due to the presence of aromatic rings and the polar hydroxyl group.
  • Solubility: Solubility might be limited in water due to the hydrophobic nature of the aromatic core. Solubility in organic solvents like dichloromethane or dimethylformamide is more likely.
  • Stability: The compound is likely stable under normal storage conditions. However, the presence of the bromine atom suggests potential sensitivity to light or strong oxidizing agents.

The chemical reactivity of 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline primarily stems from its functional groups. While specific balanced chemical equations for its reactions are not extensively documented, it is known to undergo typical reactions associated with quinoline derivatives, such as:

  • Nucleophilic substitutions: The hydroxy group can act as a nucleophile in reactions with electrophiles.
  • Electrophilic aromatic substitutions: The electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring.
  • Condensation reactions: It may participate in condensation reactions with aldehydes or ketones.

Research indicates that 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline may exhibit various biological activities. Some studies suggest potential applications in medicinal chemistry due to its interactions with biological targets. Notably, it has been investigated for:

  • Antimicrobial properties: Its structure suggests potential efficacy against certain bacterial strains.
  • Anticancer activity: Preliminary studies indicate that it may inhibit the growth of cancer cells.
  • Enzyme inhibition: It has shown promise as an inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2 .

The synthesis of 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline typically involves several steps:

  • Starting materials: Common precursors include 2-aminobenzonitriles or 2-aminobenzoic acids.
  • Bromination: The introduction of the bromo substituent is often achieved through bromination reactions.
  • Trifluoromethylation: The trifluoromethyl group can be introduced via various methods, including the use of trifluoromethylating agents.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline has several potential applications:

  • Pharmaceutical development: Due to its biological activities, it may serve as a lead compound in drug discovery.
  • Chemical research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.
  • Material science: The compound could be explored for use in developing new materials with specific properties.

Interaction studies involving 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline have focused on its role as an enzyme inhibitor. Specifically, it has been noted to inhibit cytochrome P450 enzymes like CYP1A2, which are crucial in drug metabolism . Understanding these interactions is essential for assessing its safety and efficacy in therapeutic contexts.

Similar Compounds: Comparison

Several compounds share structural similarities with 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Activities
4-HydroxyquinolineHydroxy group at position 4Antimicrobial activity
TrifluoromethylquinolineTrifluoromethyl groupPotential anticancer properties
6-MethoxyquinolineMethoxy group at position 6Antiviral activity
5-BromoquinolineBromo group at position 5Antiparasitic effects

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline stands out due to its combination of bromine and trifluoromethyl substituents, which may enhance its biological activity compared to similar compounds.

XLogP3

3.1

Dates

Last modified: 08-15-2023

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